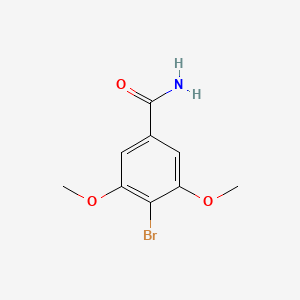

4-Bromo-3,5-dimethoxybenzamide

Description

4-Bromo-3,5-dimethoxybenzamide (CAS: Not explicitly listed in evidence; related derivatives in ) is a brominated aromatic amide featuring methoxy groups at the 3- and 5-positions of the benzene ring. Its structural framework—combining electron-donating methoxy groups and an electron-withdrawing bromine atom—confers unique reactivity and physicochemical properties, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name |

4-bromo-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKQQRHOZQCRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethoxybenzamide typically involves the bromination of 3,5-dimethoxybenzoic acid followed by amidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The amidation step involves the reaction of the brominated intermediate with ammonia or an amine under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions include various substituted benzamides and their corresponding oxidized or reduced forms .

Scientific Research Applications

4-Bromo-3,5-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel inhibitors for fibroblast growth factor receptor-1 (FGFR1), which is a target for cancer therapy.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a tool compound in studying the biological pathways involving FGFR1 and related proteins.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxybenzamide involves its interaction with molecular targets such as FGFR1. The compound binds to the receptor, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms multiple hydrogen bonds with the receptor, enhancing its binding affinity .

Comparison with Similar Compounds

Substituent Variations: Methoxy, Hydroxy, and Methyl Groups

The substitution pattern on the benzene ring significantly influences the compound’s properties. Key analogs include:

Key Observations :

- Polarity : Hydroxy-substituted analogs (e.g., 4-bromo-3,5-dihydroxybenzamide) exhibit higher polarity due to hydrogen bonding, impacting solubility in aqueous media .

- Lipophilicity : Methyl groups (e.g., 4-bromo-3,5-dimethylbenzamide) increase logP values (~2.87) compared to methoxy derivatives, favoring membrane permeability .

- Reactivity : The aldehyde derivative (4-bromo-3,5-dimethoxybenzaldehyde) is more reactive in nucleophilic addition reactions due to the electron-deficient carbonyl group .

Biological Activity

4-Bromo-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : C10H12BrN2O3

- Molecular Weight : 299.12 g/mol

The presence of bromine and methoxy groups contributes to its unique properties and biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

- Bromination : Introduction of the bromine atom at the para position.

- Methoxylation : Addition of methoxy groups at the meta positions.

- Formation of Benzamide : Reaction with an appropriate amine to form the benzamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study focused on the compound's ability to inhibit fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in non-small cell lung cancer (NSCLC) .

- Inhibition Studies : The compound demonstrated significant inhibitory effects on several NSCLC cell lines with FGFR1 amplification:

- Cell Lines Tested : NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703.

- IC50 Values : Ranged from 1.25 µM to 2.31 µM across different cell lines.

The mechanism by which this compound exerts its effects includes:

- Cell Cycle Arrest : The compound induced G2 phase arrest in treated NSCLC cells.

- Induction of Apoptosis : It promoted apoptosis in a dose-dependent manner.

- Pathway Inhibition : Inhibition of downstream signaling pathways involving phosphorylation of FGFR1, PLCγ1, and ERK was observed .

Molecular Docking Studies

Molecular docking studies revealed that this compound binds to FGFR1 through multiple hydrogen bonds, suggesting a strong interaction that could be leveraged for therapeutic purposes .

Case Studies

Several case studies have documented the effectiveness of related compounds in preclinical models:

-

Study on NSCLC Models :

- Treatment with derivatives led to reduced tumor growth and enhanced apoptosis markers (cleaved caspase-3).

- Treatment regimens varied from daily to bi-weekly dosing based on tumor response.

- Combination Therapies :

Data Table

| Compound | Target | IC50 (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|---|

| This compound | FGFR1 | 1.25 - 2.31 | NCI-H520, NCI-H1581, NCI-H226 | Cell cycle arrest & apoptosis |

| C9 (related derivative) | FGFR1 | 1.36 - 2.14 | Various NSCLC lines | Inhibition of signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.